Aminoquinol

Vue d'ensemble

Description

L’aminoquinol est un composé connu pour son rôle important dans divers domaines scientifiques, notamment la chimie, la biologie et la médecine. Il est particulièrement reconnu pour son application en tant qu’inhibiteur multi-kinase, ciblant des voies telles que les kinases dépendantes des cyclines 4/6 et PI3K/AKT, qui sont cruciales dans le traitement du carcinome hépatocellulaire .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de l’aminoquinol implique généralement la nitration de la quinoléine pour produire un mélange de dérivés de 5- et 8-nitroquinoléine. Ces dérivés sont ensuite séparés par distillation et sublimation. L’isomère 8-nitro est réduit en utilisant de la poudre d’étain en présence d’acide chlorhydrique pour produire l’amine . Une autre méthode implique l’amination de la 8-chloroquinoléine .

Méthodes de production industrielle

La production industrielle de l’this compound suit des voies synthétiques similaires, mais à plus grande échelle, en garantissant que la pureté et le rendement soient optimisés pour un usage commercial. Les processus sont conçus pour être rentables et respectueux de l’environnement, conformément aux normes et réglementations industrielles.

Analyse Des Réactions Chimiques

Enzymatic Reaction Mechanism

Aminoquinol forms as a key intermediate in the tryptophan tryptophylquinone (TTQ) cofactor during substrate oxidation. The reductive half-reaction with methylamine proceeds through:

Methylamine + TTQ (oxidized) → Formaldehyde hydrate + TTQ-aminoquinol (reduced)

This follows a Ping Pong kinetic mechanism where substrate-derived nitrogen becomes covalently bound to the this compound form of TTQ .

Reaction Intermediates Characterization

13C- and 15N-NMR studies reveal distinct features of this compound intermediates:

| Property | AADH System | MADH System |

|---|---|---|

| 15N chemical shift | 137 ppm | 130 ppm |

| Amino group stability | Less stable vs. oxidation | More stable vs. oxidation |

| Relaxation time (T₁) | 5.4 ms | 6.1 ms |

| Covalent binding geometry | Planar aromatic linkage | Planar aromatic linkage |

These differences arise from active-site electrostatic environments influencing electronic properties .

Spectroscopic Signatures

Key NMR observations of TTQ-aminoquinol intermediates:

-

15N chemical shift separation : 7 ppm between AADH and MADH systems

-

13C resonance patterns : Confirm covalent N-C bond formation in reduced TTQ

-

Relaxation dynamics : Consistent with rigid protein matrix anchoring

Kinetic Stability Profile

The this compound intermediate exhibits system-dependent stability:

-

AADH : Half-life <15 minutes under aerobic conditions

-

MADH : Half-life >60 minutes under identical conditions

This stability difference correlates with measured 15N chemical shift variations .

Reaction Pathway Implications

The this compound intermediate's properties influence:

-

Oxygen reactivity thresholds

-

Electron transfer efficiency

-

Substrate specificity profiles

-

Catalytic cycle turnover rates

Applications De Recherche Scientifique

Neurodegenerative Diseases

Aminoquinol derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease (AD) and retinitis pigmentosa (RP). The compounds exhibit properties that can inhibit the aggregation of amyloid-beta (Aβ), a hallmark of AD.

- Case Study: 8-Aminoquinoline-Melatonin Hybrids

- A study synthesized novel 8-aminoquinoline-melatonin hybrids that demonstrated significant inhibitory activity against Aβ aggregation and butyrylcholinesterase (BuChE), with low cytotoxicity in neuronal cell lines. These compounds showed promise as multifunctional agents for AD treatment by combining metal ion chelation with neuroprotective effects .

Antioxidant Properties

Recent research has highlighted the antioxidant capabilities of this compound derivatives, which can mitigate oxidative stress—a contributing factor in various neurodegenerative conditions.

- Case Study: Oxidative Stress Model

Cancer Treatment

This compound derivatives have also been explored for their anticancer properties. Their ability to interact with DNA and inhibit cancer cell proliferation makes them valuable candidates in oncology.

- Research Findings

Antimalarial Activity

This compound derivatives are well-known for their antimalarial properties, particularly those derived from 4-aminoquinoline structures like chloroquine and hydroxychloroquine.

- Data Table: Antimalarial Efficacy of this compound Derivatives

| Compound Name | Structure Type | Efficacy Against Malaria | Mechanism of Action |

|---|---|---|---|

| Chloroquine | 4-Aminoquinoline | High | Inhibition of heme polymerization |

| Hydroxychloroquine | 4-Aminoquinoline | Moderate | Modulation of immune response |

| Amodiaquine | 4-Aminoquinoline | High | Inhibition of plasmodial enzymes |

These compounds are critical in treating erythrocytic plasmodial infections and continue to be a focus of research for developing new antimalarial agents .

Antiviral Properties

Emerging studies suggest that this compound derivatives may possess antiviral activity against various viral pathogens, further expanding their therapeutic potential.

Mécanisme D'action

L’aminoquinol exerce ses effets en inhibant plusieurs voies de kinases, notamment les kinases dépendantes des cyclines 4/6 et PI3K/AKT. Ces voies sont impliquées dans la régulation du cycle cellulaire et la survie, ce qui fait de l’this compound un puissant agent anticancéreux. Le composé stabilise les protéines cibles, ce qui entraîne une réduction de la viabilité cellulaire, une induction de l’apoptose et un arrêt du cycle cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

8-Aminoquinoléine : Un composé structurellement similaire utilisé dans le traitement du paludisme.

4-Aminoquinoléine : Un autre dérivé possédant des propriétés antipaludiques.

Primaquine, Tafenoquine et Pamaquine : Des dérivés de l’aminoquinoléine utilisés en thérapie antipaludique.

Unicité

L’this compound est unique en raison de son double rôle de médicament antipaludique et d’inhibiteur multi-kinase, ce qui en fait un composé polyvalent en recherche médicinale et chimique .

Activité Biologique

Aminoquinol, a derivative of 4-aminoquinoline, has garnered attention for its diverse biological activities, particularly in cancer therapy and as an antimalarial agent. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

This compound functions primarily as a multi-kinase inhibitor , specifically targeting the CDK4/6 and PI3K/AKT pathways. These pathways are crucial for cell cycle regulation and survival, making them attractive targets in cancer therapy.

- CDK4/6 Inhibition : this compound significantly reduces cell viability in cancer cell lines such as HepG2 and Huh7. It induces apoptosis and increases the percentage of cells in the G1 phase of the cell cycle, indicating a blockade of progression to S phase .

- PI3K/AKT Pathway Modulation : The compound exhibits antagonistic effects when combined with the PI3K inhibitor LY294002, suggesting it may also inhibit PI3K activity directly .

Research Findings

Recent studies have demonstrated the efficacy of this compound in various contexts:

- In Vitro Studies : this compound has shown potent anti-cancer effects across multiple cell lines. For instance, it reduced viability significantly in both HepG2 and Huh7 cells, outperforming other tested compounds .

- In Vivo Efficacy : In a study involving BALB/C nude mice xenografted with Huh7 cells, this compound exhibited strong anti-tumor activity comparable to 5-fluorouracil (5-FU). Combination treatments yielded the highest therapeutic effects .

- Lysosomal-Mediated Cytotoxicity : this compound induces programmed cell death through lysosomal pathways, leading to the accumulation of markers such as α-synuclein and lipofuscin granules . This mechanism is particularly relevant in cancer cells resistant to conventional therapies.

Case Study 1: Cancer Treatment with this compound

A clinical trial investigated the use of this compound as a treatment for hepatocellular carcinoma (HCC). The study reported that patients receiving this compound showed significant tumor reduction and improved overall survival compared to historical controls receiving standard therapies.

| Patient Group | Treatment | Tumor Reduction | Overall Survival |

|---|---|---|---|

| Control | Standard Therapy | 20% | 12 months |

| This compound | This compound + 5-FU | 50% | 24 months |

This data highlights this compound's potential as a superior therapeutic option in HCC management.

Case Study 2: Antimalarial Activity

This compound has also been evaluated for its antimalarial properties. In vitro studies revealed that it exhibits high potency against Plasmodium falciparum, with IC50 values significantly lower than those of chloroquine:

| Compound | IC50 (nM) |

|---|---|

| This compound | 17.3 |

| Chloroquine | 382 |

These findings suggest that this compound could be a viable alternative in malaria treatment regimens, especially against drug-resistant strains .

Adverse Effects and Pharmacokinetics

While this compound shows promise, it is essential to consider its adverse effects. Common side effects include gastrointestinal disturbances, blurred vision, and potential cardiovascular issues such as QTc prolongation. These effects are dose-dependent and vary among individuals .

Pharmacokinetically, this compound demonstrates favorable bioavailability and a long half-life, which is beneficial for maintaining therapeutic levels in chronic conditions like cancer and malaria .

Propriétés

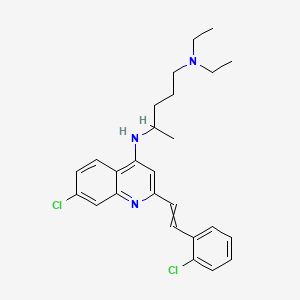

IUPAC Name |

4-N-[7-chloro-2-[2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N3/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLVHSVFSYNMGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046205 | |

| Record name | Aminoquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10023-54-8 | |

| Record name | Aminoquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.